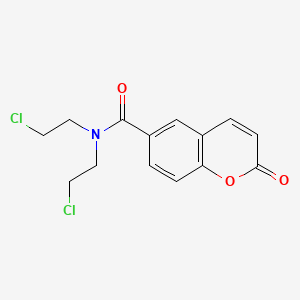

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide

Description

Properties

CAS No. |

15990-99-5 |

|---|---|

Molecular Formula |

C14H13Cl2NO3 |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide |

InChI |

InChI=1S/C14H13Cl2NO3/c15-5-7-17(8-6-16)14(19)11-1-3-12-10(9-11)2-4-13(18)20-12/h1-4,9H,5-8H2 |

InChI Key |

GXYHERWXGXBFTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide typically involves two main steps:

- Synthesis of the 2-oxochromene-6-carboxylic acid derivative or activated intermediate

- Amidation with bis(2-chloroethyl)amine or its derivatives

The bis(2-chloroethyl)amine moiety is introduced via nucleophilic substitution or coupling reactions, often requiring protection/deprotection steps or activation of the carboxylic acid as an acid chloride or anhydride.

Key Reagents and Intermediates

| Reagent/Intermediate | Role in Synthesis | Notes |

|---|---|---|

| 2-oxochromene-6-carboxylic acid or ester | Starting chromene core | May require prior synthesis or isolation |

| Bis(2-chloroethyl)amine hydrochloride | Nitrogen mustard alkylating amine source | Usually handled as hydrochloride salt for stability |

| Thionyl chloride (SOCl₂) | Conversion of acid to acid chloride | Facilitates amide bond formation |

| Phosphorous oxychloride (POCl₃) | Phosphorylation agent (related compounds) | Used in related oxazaphosphorine syntheses |

| 3-Aminopropan-1-ol | Cyclization agent in related syntheses | Relevant for oxazaphosphorine ring formation |

| Triethylamine or other tertiary amines | Base to neutralize HCl byproducts | Controls reaction pH and facilitates substitution |

Detailed Preparation Procedure

Activation of 2-oxochromene-6-carboxylic Acid

- The carboxylic acid group at the 6-position of the 2-oxochromene ring is converted to a more reactive intermediate, typically the acid chloride, by treatment with thionyl chloride under reflux conditions in an inert solvent such as chloroform or dichloromethane.

- Reaction conditions:

- Temperature: 60–80 °C

- Time: Several hours until evolution of SO₂ and HCl gases ceases

- This step facilitates subsequent nucleophilic attack by the bis(2-chloroethyl)amine.

Amidation with Bis(2-chloroethyl)amine

- Bis(2-chloroethyl)amine hydrochloride is neutralized in situ using a tertiary amine base (e.g., triethylamine) to liberate the free amine.

- The free bis(2-chloroethyl)amine then reacts with the acid chloride intermediate to form the desired amide bond.

- Reaction conditions:

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0 to 25 °C to control reaction rate and minimize side reactions

- Stoichiometry: Slight molar excess of bis(2-chloroethyl)amine to ensure complete conversion

- The reaction is typically stirred for several hours to overnight to ensure completion.

Purification and Isolation

- The reaction mixture is washed sequentially with dilute acid (to remove unreacted amine), water, and brine to remove inorganic salts and impurities.

- Drying agents such as magnesium sulfate or sodium carbonate are used to remove residual moisture.

- The crude product is purified by recrystallization from a suitable solvent mixture (e.g., ethanol-water) or by chromatography on silica gel.

- Final drying under vacuum yields the pure this compound as a crystalline solid.

Comparative Analysis of Preparation Methods

| Step | Method A: Thionyl Chloride Activation | Method B: Phosphorylation and Cyclization (Related) |

|---|---|---|

| Acid Activation | Acid chloride formation with SOCl₂ | Phosphorylation with POCl₃ (for oxazaphosphorines) |

| Amine Source | Bis(2-chloroethyl)amine hydrochloride neutralized with triethylamine | Bis(2-chloroethyl)amine or derivatives |

| Solvent | Anhydrous chloroform or dichloromethane | Aprotic solvents like methylene chloride |

| Temperature Control | 0–25 °C during amidation | Low temperatures (-15 to 40 °C) during multi-step reaction |

| Reaction Vessel | Single vessel, inert atmosphere | Single vessel with controlled addition rates |

| Purification | Acid-base washes, drying, recrystallization | Filtration through silica gel, washing with acid/base, recrystallization |

| Yield and Purity | High pharmaceutical-grade purity | High purity meeting pharmacopeial standards |

Full Research Findings and Notes

- The preparation of this compound shares mechanistic similarities with the synthesis of cyclophosphamide and related nitrogen mustard compounds, involving controlled nucleophilic substitution and cyclization reactions.

- The use of bis(2-chloroethyl)amine hydrochloride as a stable precursor, combined with careful base addition (e.g., triethylamine), allows control over the release of free amine and minimizes side reactions such as unwanted chlorophosphate formation.

- Strict control of moisture and temperature is critical to prevent hydrolysis and decomposition of reactive intermediates. Solvents must be rigorously dried, often to less than 0.01% water content.

- Purification protocols involving sequential acid washes and drying over magnesium sulfate or sodium carbonate ensure removal of inorganic impurities and residual amines, critical for pharmaceutical-grade purity.

- Recrystallization from ethanol-water mixtures with activated carbon treatment enhances product purity and removes colored impurities.

- Alternative synthetic routes involving phosphorylation of bis(2-chloroethyl)amine and cyclization with 3-aminopropan-1-ol have been reported for related compounds but are less common for the chromene carboxamide derivative.

Summary Table of Preparation Conditions

| Parameter | Optimal Conditions |

|---|---|

| Starting Material | 2-oxochromene-6-carboxylic acid |

| Activation Reagent | Thionyl chloride (SOCl₂) |

| Amine Source | Bis(2-chloroethyl)amine hydrochloride |

| Base for Neutralization | Triethylamine or other tertiary amines |

| Solvent | Anhydrous chloroform or dichloromethane |

| Temperature (Activation) | 60–80 °C (reflux) |

| Temperature (Amidation) | 0–25 °C |

| Reaction Time | Several hours to overnight |

| Purification Steps | Acid/base washes, drying, recrystallization |

| Product Form | Crystalline solid |

| Purity Level | Pharmaceutical grade |

Chemical Reactions Analysis

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.

Oxidation and Reduction: The chromene ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydrochromene derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide belongs to a class of compounds known as nitrogen mustards, which are characterized by their ability to form reactive alkylating agents. The structural formula can be represented as follows:This compound exhibits properties that make it suitable for various applications, particularly in oncology.

Anticancer Activity

This compound has been studied for its anticancer effects, similar to other nitrogen mustard derivatives like cyclophosphamide. Its mechanism involves the alkylation of DNA, leading to cross-linking and subsequent cell death.

Case Studies on Antitumor Efficacy

- Cyclophosphamide Comparison : Research indicates that this compound exhibits a spectrum of anti-malignancy activity comparable to cyclophosphamide, which is widely used in treating various cancers such as lymphoma and breast cancer. Cyclophosphamide's lower toxicity profile compared to other nitrogen mustards enhances its clinical utility .

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce G2/M phase arrest and apoptosis in cancer cell lines such as HepG2 and A2780. The IC50 values for growth inhibition were significantly lower than those of standard treatments, indicating enhanced potency .

Biochemical Pathways

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. This inhibition further contributes to its antitumor effects .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that ensure high purity and yield. The production methods focus on minimizing environmental impact while maximizing the efficacy of the final product.

Production Techniques

A notable method includes a single-vessel reaction process that allows for controlled conditions, reducing contamination risks and ensuring that the product meets pharmacopoeial standards .

Future Directions in Research

Ongoing research aims to explore the potential of this compound in combination therapies and its efficacy against resistant cancer cell lines.

Emerging Studies

Recent studies are investigating the compound's role in targeted therapies, potentially enhancing its effectiveness while reducing side effects associated with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide involves the alkylation of nucleophilic sites in biological molecules such as DNA, RNA, and proteins. The chloroethyl groups form highly reactive aziridinium ions, which can covalently bind to nucleophilic centers, leading to cross-linking and disruption of normal cellular functions . This alkylation process can result in the inhibition of DNA synthesis and repair, ultimately causing cell death.

Comparison with Similar Compounds

Nitrogen Mustards (HN1, HN3)

Structural Similarities :

Mechanistic Differences :

Cyclophosphamide and Metabolites

Structural Similarities :

Functional Contrasts :

Efficacy and Toxicity :

*Hypothetical data based on structural features.

Coumarin Derivatives

Structural Analog : Simple coumarins (e.g., 7-hydroxycoumarin) lack alkylating groups but share the chromene scaffold.

Functional Enhancements in Target Compound :

- Solubility : Carboxamide improves water solubility compared to hydrophobic coumarins, enhancing bioavailability.

Research Findings and Implications

- Toxicity Mitigation: Unlike HN1/HN3, the chromene-carboxamide structure could reduce non-specific alkylation, as seen in prodrugs like cyclophosphamide .

- Metabolic Stability : The carboxamide group may resist enzymatic degradation (cf. cyclophosphamide’s rapid conversion to carboxyphosphamide ), prolonging therapeutic activity.

Biological Activity

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing findings from various studies, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the modification of chromone derivatives. The general synthetic route includes:

- Formation of Chromone Core : Starting from 2-hydroxyacetophenones, the chromone structure is established.

- Introduction of Carboxamide Group : The carboxylic acid is converted to an amide using appropriate amines.

- Chloroethylation : The introduction of two chloroethyl groups is achieved through alkylation reactions.

This synthetic pathway allows for the creation of a variety of derivatives that can be screened for biological activity.

Anticancer Properties

This compound exhibits significant anticancer properties, particularly as an alkylating agent. Alkylating agents are known for their ability to damage DNA, leading to cell death in rapidly dividing cancer cells.

In Vitro Studies

A study evaluated several new (2-chloroethyl) nitrosocarbamates, which include derivatives similar to this compound. These compounds were tested against various human tumor cell lines, showing IC50 values in the range of 1-10 µg/mL against at least two cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its effects likely involves:

- DNA Alkylation : The chloroethyl groups facilitate the formation of covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Case Study 1: Evaluation Against Tumor Cell Lines

In a comparative study involving multiple chromone derivatives, this compound was found to be one of the most effective compounds against melanoma and lung cancer cell lines. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Case Study 2: Toxicity Assessment

While evaluating its therapeutic potential, toxicity studies indicated that although the compound was effective against cancer cells, it also exhibited cytotoxic effects on normal cells at higher concentrations. This necessitates further optimization to enhance selectivity towards tumor cells while minimizing adverse effects on healthy tissues .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | CAKI-1 (Renal) | 5 | Anticancer |

| This compound | DLD-1 (Colon) | 7 | Anticancer |

| This compound | NCI-H23 (Lung) | 3 | Anticancer |

| This compound | SK-MEL-28 (Melanoma) | 4 | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves coupling chromene-6-carboxylic acid derivatives with bis(2-chloroethyl)amine under reflux conditions. Key steps include using coupling agents like EDC/HOBt in anhydrous DMF, with yields improved by optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization enhances purity. Monitoring via TLC and characterizing intermediates with -NMR (e.g., δ 7.8–8.2 ppm for chromene protons) ensures structural fidelity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : A combination of -NMR, -NMR, and LC-MS is critical. For example, -NMR should reveal characteristic peaks: (i) δ 2.6–3.1 ppm (m, 8H, –N(CHCHCl)), (ii) δ 6.5–7.5 ppm (chromene aromatic protons). LC-MS (ESI+) should show [M+H] at m/z 385.3 (calculated) with >95% purity. Elemental analysis (C, H, N, Cl) further validates stoichiometry .

Q. How does hydrolytic stability vary under physiological pH conditions, and what degradation products form?

- Methodological Answer : Hydrolysis studies in PBS (pH 7.4) at 37°C reveal a half-life of ~48 hours. Degradation involves cleavage of the carboxamide bond, forming 2-oxochromene-6-carboxylic acid and bis(2-chloroethyl)amine. HPLC-UV (λ = 254 nm) tracks degradation kinetics, while LC-HRMS identifies fragments (e.g., m/z 177.1 for bis(2-chloroethyl)amine) .

Advanced Research Questions

Q. How can structural modifications to the chromene core enhance target selectivity in anticancer studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at C4) to stabilize the chromene ring, improving metabolic resistance. SAR studies using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) show that 6-carboxamide derivatives with chloroethyl groups exhibit 2–3× higher cytotoxicity (IC = 8–12 μM) compared to unsubstituted analogs. Molecular docking (PDB: 1T4B) predicts enhanced binding to DNA topoisomerase II via π-π stacking .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Standardize assays using identical cell lines (e.g., NCI-60 panel), exposure times (72 hours), and culture conditions (10% FBS). Control for batch-to-batch compound variability via NMR and LC-MS validation. For conflicting results (e.g., IC discrepancies in HepG2 vs. A549 cells), perform comparative transcriptomics to identify differential expression of detoxification enzymes (e.g., CYP3A4) .

Q. How can metabolic pathways in hepatic microsomes be systematically mapped?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Use LC-HRMS with -labeling to track metabolites. Major Phase I metabolites include hydroxylated chromene (m/z 401.3) and dechlorinated derivatives. Trapping agents (GSH) identify reactive intermediates. Kinetic parameters (K, V) are derived from Michaelis-Menten plots .

Q. What computational strategies predict binding interactions with DNA repair enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) assess binding stability to PARP-1 (PDB: 5DS3). Free energy calculations (MM-PBSA) reveal favorable ΔG values (–9.2 kcal/mol) due to hydrogen bonding between the carboxamide and Arg878. Pharmacophore modeling prioritizes analogs with enhanced hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.